5H,6H,7H-cyclopenta[c]pyridin-5-amine dihydrochloride
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Overview
Description
5H,6H,7H-cyclopenta[c]pyridin-5-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is a derivative of cyclopenta[c]pyridine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[c]pyridin-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of manganese (II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature . This method provides high yield and excellent chemoselectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The exact methods can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[c]pyridin-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like t-BuOOH.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
5H,6H,7H-cyclopenta[c]pyridin-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[c]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H-cyclopenta[c]pyridin-4-amine: Another derivative of cyclopenta[c]pyridine with similar chemical properties.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound formed through oxidation reactions.
Uniqueness
5H,6H,7H-cyclopenta[c]pyridin-5-amine dihydrochloride is unique due to its specific chemical structure and reactivity
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-5-10-4-3-7(6)8;;/h3-5,8H,1-2,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALMMSVBFBWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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